N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with a piperazine derivative to form the core structure of the compound.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide
- **N-(4-bromo-2-methylphenyl)-2-{4-[2-({[4-(4-bromophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H32Cl2N4O3 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-[2-[[4-(4-chlorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C28H32Cl2N4O3/c1-19-14-23(30)6-7-25(19)32-28(37)18-34-12-10-33(11-13-34)9-8-31-17-24-26(35)15-21(16-27(24)36)20-2-4-22(29)5-3-20/h2-7,14,17,21,35H,8-13,15-16,18H2,1H3,(H,32,37) |
InChI Key |
YHKPARAWNLRVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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